Acide 3-(1-méthyl-1H-benzoimidazol-2-ylsulfanyl)propanoïque

Vue d'ensemble

Description

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities

Applications De Recherche Scientifique

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of the compound “3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid” are currently unknown. This compound is a derivative of benzimidazole, which is known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the benzimidazole attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Substitution: The propionic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Esters and amides of the propionic acid moiety.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring but with an aniline group.

2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with a benzoic acid moiety.

Uniqueness

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propionic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

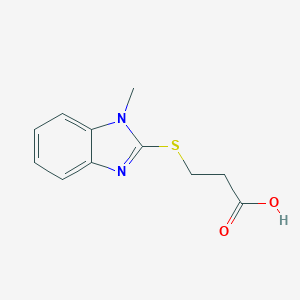

- Molecular Formula: C11H12N2O2S

- Molecular Weight: Approximately 236.29 g/mol

- Structure: The compound features a benzimidazole ring with a sulfanyl group attached to a propionic acid moiety.

The precise biological targets of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid are not fully elucidated. However, derivatives of benzimidazole are known to interact with various biological macromolecules, affecting enzymatic activity and receptor functions. Potential mechanisms include:

- Enzyme Inhibition: Interactions with enzymes may lead to inhibition or modulation of their activity.

- Receptor Modulation: The compound may influence receptor functions, altering cellular responses.

These interactions suggest that the compound could affect multiple biochemical pathways, which warrants further investigation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.3125 mg/mL |

| Salmonella typhi | 0.3125 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Candida albicans | 0.3125 mg/mL |

These findings suggest that 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by these pathogens .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example:

- Cell Lines Tested: A375 (melanoma), MCF-7 (breast), HeLa (cervical), and Jurkat (leukemia).

- IC50 Values: Some compounds exhibited IC50 values as low as 16.1 µM against specific cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

-

In Vitro Studies on Antimicrobial Activity:

A study evaluated the antimicrobial effects of various benzimidazole derivatives, including those structurally similar to 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent . -

Anticancer Activity Assessment:

Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts . -

Molecular Docking Studies:

Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to specific proteins involved in cancer progression, such as thymidylate kinase in Staphylococcus aureus. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects .

Propriétés

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQYCXQYJMKVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352182 | |

| Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-63-2 | |

| Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.